![molecular formula C23H26N2O3 B3331864 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- CAS No. 861998-77-8](/img/structure/B3331864.png)

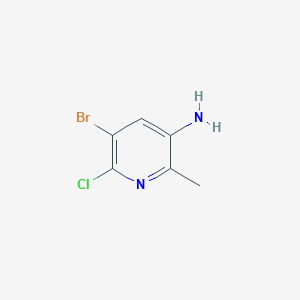

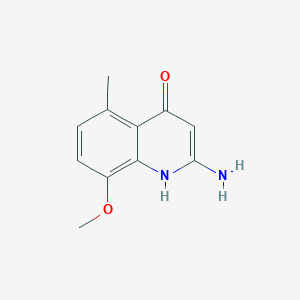

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)-

Vue d'ensemble

Description

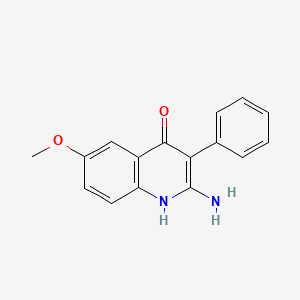

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- is a complex organic compound with a unique structure that combines elements of isoquinoline, hydroxyphenyl, and azabicyclo octane. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities and applications in drug development.

Mécanisme D'action

Target of Action

Solifenacin (m3) and its metabolite 4-Hydroxy solifenacin, (4R) primarily target the muscarinic receptors . These receptors play a crucial role in several major cholinergically mediated functions, including contractions of urinary bladder smooth muscle . The compound has the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 .

Mode of Action

Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) act as competitive muscarinic receptor antagonists . Their antagonism of the M3 receptor prevents contraction of the detrusor muscle, a smooth muscle found in the wall of the bladder . Antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Biochemical Pathways

The primary metabolic routes of Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) are through N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring . These metabolic pathways are mainly facilitated by the cytochrome P450 (CYP) 3A4 enzyme .

Pharmacokinetics

They have an apparent volume of distribution of 600 L and are 93-96% plasma protein-bound . They are eliminated mainly through hepatic metabolism via CYP3A4, with only about 7% (3-13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

Result of Action

The antagonism of the M3 receptor by Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) prevents contraction of the detrusor muscle, resulting in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency .

Action Environment

The action of Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) can be influenced by various environmental factors. For instance, exposure to solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment . Furthermore, coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day can also increase the exposure to solifenacin .

Analyse Biochimique

Biochemical Properties

4-Hydroxy solifenacin, (4R)-, is involved in several biochemical reactions, primarily through its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, particularly the M3 subtype, which is predominantly found in the bladder. By binding to these receptors, 4-Hydroxy solifenacin, (4R)-, inhibits the action of acetylcholine, a neurotransmitter responsible for bladder muscle contraction. This inhibition helps in reducing the symptoms of overactive bladder, such as urinary urgency and frequency .

Cellular Effects

The effects of 4-Hydroxy solifenacin, (4R)-, on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving muscarinic receptors. By blocking the M3 receptors, it prevents the activation of downstream signaling pathways that lead to muscle contraction. This results in the relaxation of bladder smooth muscle, thereby reducing urinary urgency and frequency. Additionally, 4-Hydroxy solifenacin, (4R)-, may affect gene expression and cellular metabolism by altering the activity of enzymes and other proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxy solifenacin, (4R)-, involves its binding to muscarinic receptors, particularly the M3 subtype. This binding inhibits the action of acetylcholine, preventing the activation of G-protein coupled receptors and subsequent intracellular signaling cascades. This inhibition leads to a decrease in intracellular calcium levels, which is essential for muscle contraction. As a result, the detrusor muscle of the bladder relaxes, reducing the symptoms of overactive bladder .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy solifenacin, (4R)-, have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that 4-Hydroxy solifenacin, (4R)-, maintains its efficacy in reducing bladder muscle contraction over extended periods. Degradation products may form under certain conditions, potentially affecting its activity. In vitro and in vivo studies have demonstrated that the compound continues to exert its therapeutic effects over time, with minimal long-term adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-Hydroxy solifenacin, (4R)-, vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bladder muscle contraction without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, constipation, and urinary retention have been observed. These adverse effects are consistent with the antimuscarinic activity of the compound and highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

4-Hydroxy solifenacin, (4R)-, is primarily metabolized in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. The compound undergoes hydroxylation and other metabolic transformations, resulting in the formation of various metabolites. These metabolic pathways are crucial for the elimination of the compound from the body and can influence its pharmacokinetic properties. The interaction of 4-Hydroxy solifenacin, (4R)-, with these enzymes can also affect the levels of other metabolites and the overall metabolic flux .

Transport and Distribution

The transport and distribution of 4-Hydroxy solifenacin, (4R)-, within cells and tissues are mediated by various transporters and binding proteins. The compound is highly bound to plasma proteins, which facilitates its distribution to target tissues such as the bladder. Additionally, transporters such as P-glycoprotein may play a role in the cellular uptake and efflux of the compound, influencing its localization and accumulation within specific tissues .

Subcellular Localization

4-Hydroxy solifenacin, (4R)-, is localized within specific subcellular compartments, which can affect its activity and function. The compound is primarily found in the cytoplasm, where it interacts with muscarinic receptors on the cell membrane. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic efficacy. The subcellular localization of 4-Hydroxy solifenacin, (4R)-, is crucial for its ability to modulate cellular processes and exert its pharmacological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

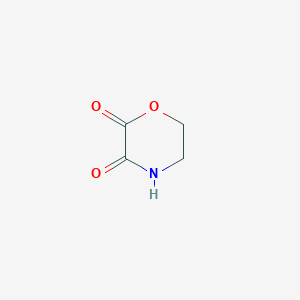

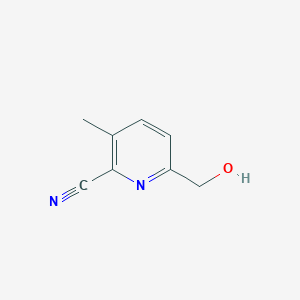

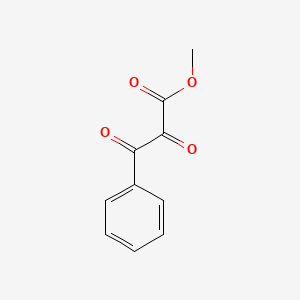

The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with phenylhydrazine under acidic conditions to form the core isoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoquinoline derivatives: Share the core isoquinoline structure but differ in functional groups.

Phenylhydrazine derivatives: Contain the phenylhydrazine moiety but lack the azabicyclo octane structure.

Azabicyclo octane derivatives: Feature the azabicyclo octane structure but differ in other functional groups.

Uniqueness

The uniqueness of 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- lies in its combination of the isoquinoline, hydroxyphenyl, and azabicyclo octane moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications .

Propriétés

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c26-20-14-25(23(27)28-21-15-24-12-10-16(21)11-13-24)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t20-,21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNNBJBAUXSVMH-FKBYEOEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3C[C@@H](C4=CC=CC=C4[C@@H]3C5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301113243 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861998-77-8 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861998-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy solifenacin, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY SOLIFENACIN, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6W0J0Z253 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine](/img/structure/B3331819.png)